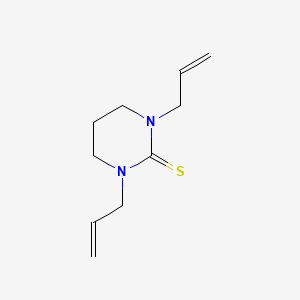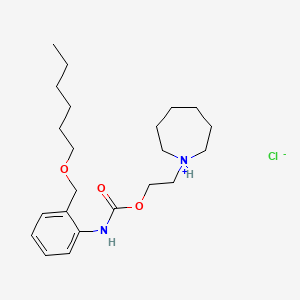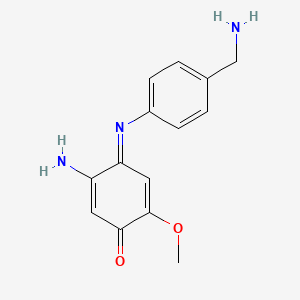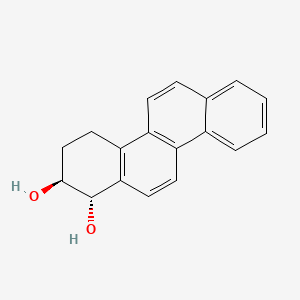
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, a four-ring aromatic hydrocarbon. The compound is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a tetrahydro structure, indicating partial hydrogenation of the aromatic rings. The (1S-trans) configuration specifies the stereochemistry of the molecule, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene in the presence of a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of chrysenequinone or other oxygenated derivatives.
Reduction: Formation of fully hydrogenated chrysene derivatives.
Substitution: Formation of nitro-chrysene or bromo-chrysene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: A similar compound with a naphthalene core instead of chrysene.
1,2,3,4-Tetrahydro-1,4-naphthalenediol: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a chrysene core. This structure imparts distinct chemical and biological properties compared to other similar compounds. The tetrahydro structure also provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
80433-89-2 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(1S,2S)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
UTGJYCFLZGWWRM-ROUUACIJSA-N |
Isomerische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@@H]([C@H]1O)O |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
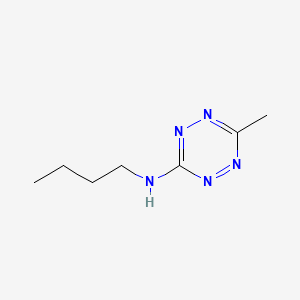

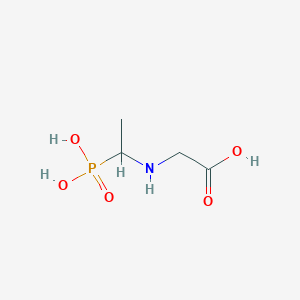
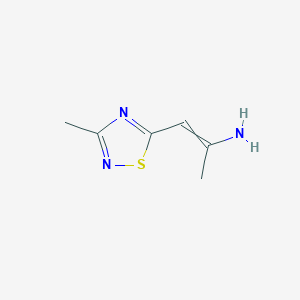
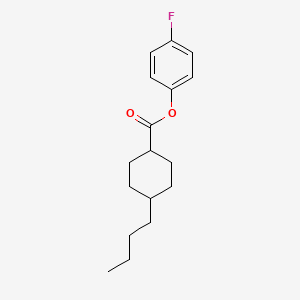

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
